![molecular formula C12H11N3O2 B4853498 (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile](/img/structure/B4853498.png)
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile
Overview
Description
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile, also known as EDAQ, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinazoline-based scaffold that has shown promising results in various biological assays, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to inhibit the replication of certain viruses by targeting viral enzymes.
Biochemical and Physiological Effects
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to exhibit anti-viral activity against certain viruses, including hepatitis C virus.
Advantages and Limitations for Lab Experiments
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for drug development. However, (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile. One potential avenue is the development of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Further studies are needed to elucidate the precise mechanism of action of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile and its potential interactions with other drugs. Additionally, studies are needed to evaluate the safety and efficacy of (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile in clinical trials.
Scientific Research Applications
(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that (3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile inhibits the activity of enzymes involved in inflammation and cancer progression, making it a potential candidate for drug development.
properties
IUPAC Name |
2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-14-11(16)9-5-3-4-6-10(9)15(8-7-13)12(14)17/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSECXONBAJHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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